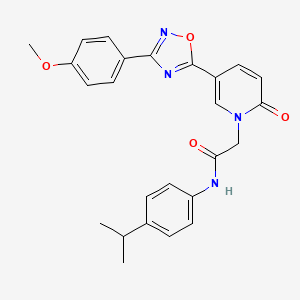

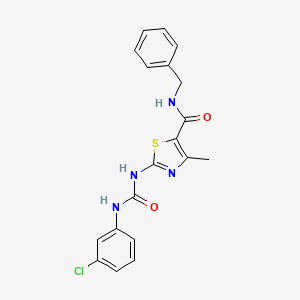

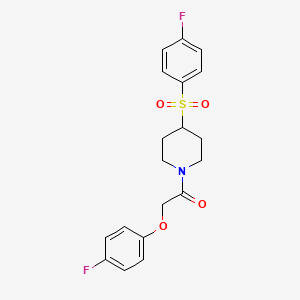

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide” is an organic compound containing a cyano group (-CN), a phenoxyphenyl group, and an acrylamide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of similar compounds is often established using spectroscopic methods like IR, NMR, and X-ray crystallography.Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific information about this compound is not available, similar compounds are often solid at room temperature and have low solubility in water .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has shown that synthetic acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide are effective corrosion inhibitors for copper in nitric acid solutions. They are considered mixed-type inhibitors, reducing the value of the double-layer capacitance and reaching maximum efficiencies of 84.5% and 86.1% respectively (Abu-Rayyan et al., 2022).

Synthetic Applications

The copper-catalyzed, ligand-free intramolecular C-N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides has been developed, providing an efficient route for synthesizing (E)-3-arylideneindolin-2-ones, which are biologically significant (Luo et al., 2021).

Optoelectronic Properties

Different optical properties of 3-aryl-2-cyano acrylamide derivatives due to distinct face-to-face stacking modes have been observed. For instance, 2-cyano-3-(2-methoxyphenyl)-2-propenamide exhibited green luminescence, which was unaffected by grinding treatment (Song et al., 2015).

Drug-likeness Properties

Entacapone, an anti-parkinsonian drug, and some anti-inflammatory drugs contain a substituted 2-cyano-3-phenylacrylamide structure. Synthesis of new compounds with this structure showed active properties as Nuclear receptor ligands and obeyed Lipinski’s rule (Madhavi & Bhavani, 2021).

Anti-Inflammatory Potential

(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, derived from indomethacin and paracetamol, showed significant in vitro anti-inflammatory activity and potential as an anti-inflammatory drug with improved gastrointestinal safety profile compared to conventional drugs (Silva et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-16-18(15-17-7-3-1-4-8-17)22(25)24-19-11-13-21(14-12-19)26-20-9-5-2-6-10-20/h1-15H,(H,24,25)/b18-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPKXCJHSVKYTP-OBGWFSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

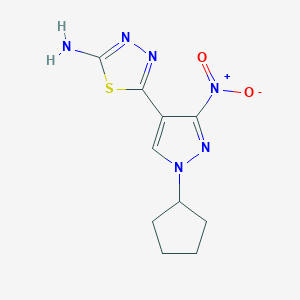

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)